molecular formula C13H13N3O2S B2752057 6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide CAS No. 2034248-39-8

6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2752057
CAS No.: 2034248-39-8
M. Wt: 275.33
InChI Key: ILZQILAADUOOGU-UHFFFAOYSA-N
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Description

6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a methoxy group at the 6-position, a carboxamide group at the 4-position, and a phenyl ring substituted with a methylthio group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an amine and a carboxylic acid derivative.

    Substitution on the Phenyl Ring: The methylthio group can be introduced via a nucleophilic aromatic substitution reaction using a thiol and a suitable leaving group on the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles such as thiols, amines, or halides, with solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

Similar Compounds

    6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.

    6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.

    6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-thioamide: Similar structure but with a thioamide group instead of a carboxamide.

Uniqueness

6-methoxy-N-(3-(methylthio)phenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methoxy-N-(3-methylsulfanylphenyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c1-18-12-7-11(14-8-15-12)13(17)16-9-4-3-5-10(6-9)19-2/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZQILAADUOOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)C(=O)NC2=CC(=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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